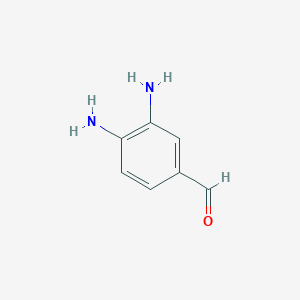3,4-Diaminobenzaldehyde
CAS No.:
Cat. No.: VC17381793
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N2O |
|---|---|
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 3,4-diaminobenzaldehyde |
| Standard InChI | InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2 |
| Standard InChI Key | NSILMBMDJGSYNS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=O)N)N |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
3,4-Diaminobenzaldehyde belongs to the class of aromatic amines, characterized by the molecular formula C₇H₈N₂O and a planar benzene ring substituted with two amino (-NH₂) groups and one aldehyde (-CHO) group. Its IUPAC name is 3,4-diaminobenzaldehyde, and its canonical SMILES representation is C1=CC(=C(C=C1C=O)N)N. The presence of electron-donating amino groups and an electron-withdrawing aldehyde group creates a polarized electronic structure, influencing its reactivity in condensation and redox reactions.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Weight | 136.15 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | ~1.2 g/cm³ (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
| Refractive Index | 1.5323 (estimated) |
Spectroscopic Features
The compound’s structure is validated through analytical techniques:
-
NMR Spectroscopy: The aromatic protons resonate between δ 6.5–8.0 ppm, while the aldehyde proton appears as a singlet near δ 9.8 ppm. The amino protons exhibit broad signals due to hydrogen bonding.
-
IR Spectroscopy: Stretching vibrations for -NH₂ (3350–3450 cm⁻¹) and -CHO (1700–1750 cm⁻¹) are prominent.
-
Mass Spectrometry: The molecular ion peak (m/z = 136) confirms the molecular weight, with fragmentation patterns indicating loss of -CHO and -NH₂ groups.
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 3,4-diaminobenzaldehyde typically involves sequential functionalization of benzaldehyde derivatives. A common approach includes:
-
Nitration: Introducing nitro groups at the 3- and 4-positions of benzaldehyde using mixed acid (HNO₃/H₂SO₄).
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Sn/HCl) converts nitro groups to amines.
Example Protocol:
-
Nitration of Benzaldehyde:
Benzaldehyde is treated with fuming nitric acid in concentrated sulfuric acid at 0–5°C to yield 3,4-dinitrobenzaldehyde. -
Selective Reduction:
The dinitro compound undergoes hydrogenation with a palladium catalyst in ethanol, selectively reducing nitro groups to amines while preserving the aldehyde functionality.
Innovations in Synthesis
Recent patents describe optimized methods for analogous diamino compounds, offering insights into scalable production. For instance, a 2021 patent for 3,4-diaminopyridine synthesis employs:
-
Stepwise Amination: Reaction of 4-methoxy-3-nitropyridine with concentrated ammonia water under pressure (100–120°C, 5–24 hours) to introduce amino groups .
-
Hydrogenation: Catalytic hydrogenation (0.3–0.5 MPa H₂, Pd-C) reduces residual nitro groups .
While this method targets a pyridine derivative, analogous strategies could be adapted for 3,4-diaminobenzaldehyde by substituting the starting material.
Applications in Industry and Research
Pharmaceutical Intermediate
The compound’s amino and aldehyde groups facilitate its use in synthesizing bioactive molecules. For example:
-
Schiff Base Formation: Reacting with ketones or amines yields Schiff bases, which exhibit antimicrobial and anticancer activities.
-
Heterocyclic Synthesis: Serves as a precursor for quinoxalines and benzimidazoles, structures prevalent in drug candidates.
Dye and Pigment Production
3,4-Diaminobenzaldehyde is a key intermediate in azo dye synthesis. Coupling with diazonium salts produces intensely colored compounds used in textiles and coatings.
Polymer Chemistry
The aldehyde group enables polycondensation reactions, forming conductive polymers. A 2003 study on 4-aminobenzaldehyde demonstrated self-assembling polymers via imine linkages , suggesting potential for 3,4-diaminobenzaldehyde in advanced materials.
Analytical Characterization
Stability Studies
The compound is prone to polymerization under acidic conditions. Storage at 2–8°C in amber vials minimizes degradation.
Comparison with Related Compounds
4-Aminobenzaldehyde
This monoamino derivative (C₇H₇NO) lacks the 3-amino group, reducing its reactivity in multi-step syntheses. It is utilized in corrosion inhibitors and monoazo dyes , whereas 3,4-diaminobenzaldehyde’s dual amino groups enable more complex transformations.
Table 2: 3,4-Diaminobenzaldehyde vs. 4-Aminobenzaldehyde
| Property | 3,4-Diaminobenzaldehyde | 4-Aminobenzaldehyde |
|---|---|---|
| Molecular Formula | C₇H₈N₂O | C₇H₇NO |
| Amino Groups | 2 | 1 |
| Applications | Pharmaceuticals, polymers | Dyes, corrosion inhibitors |
Future Directions
Recent advances in green chemistry advocate for solvent-free syntheses and biocatalytic methods to improve sustainability. Additionally, exploration of 3,4-diaminobenzaldehyde in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could unlock novel materials for catalysis and sensing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume